molecular formula C15H22N6 B276597 N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine

N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine

Katalognummer B276597
Molekulargewicht: 286.38 g/mol
InChI-Schlüssel: FGJLAHXKYFYUKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine, also known as ABEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABEA is a tetrazole-based compound that has been synthesized through a number of methods, and its mechanism of action has been studied in detail.

Wissenschaftliche Forschungsanwendungen

N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to enhance the release of acetylcholine, a neurotransmitter that is important for learning and memory. In pharmacology, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to have analgesic and anti-inflammatory effects, and it has been studied as a potential treatment for chronic pain. In medicinal chemistry, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been used as a starting material for the synthesis of a number of other compounds, including N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine derivatives that have improved pharmacological properties.

Wirkmechanismus

The mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine is complex and not fully understood. N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to enhance the release of acetylcholine by activating presynaptic nicotinic receptors, which leads to an increase in calcium influx and subsequent release of acetylcholine. N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has also been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to modulate the activity of various ion channels and receptors.
Biochemical and physiological effects:
N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to have a number of biochemical and physiological effects. In addition to enhancing the release of acetylcholine and having analgesic and anti-inflammatory effects, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to have anxiolytic effects, and it has been studied as a potential treatment for anxiety disorders. N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine is that it is relatively easy to synthesize, and it has been used as a starting material for the synthesis of a number of other compounds. N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has also been shown to have a number of pharmacological effects, which make it a useful tool for studying various biological processes. However, there are also limitations to using N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine in lab experiments. For example, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are a number of future directions for research on N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine. One area of interest is the development of N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine derivatives that have improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine on the nervous system. Additionally, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been studied for its potential use as a treatment for a variety of diseases, including Alzheimer's disease and Parkinson's disease, and further research in this area is warranted.
Conclusion:
In conclusion, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine is a tetrazole-based compound that has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been synthesized through a number of methods, and its mechanism of action has been studied in detail. N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to have a number of pharmacological effects, including the enhancement of acetylcholine release and analgesic and anti-inflammatory effects. While there are limitations to using N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine in lab experiments, there are also a number of future directions for research on this compound, including the development of N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine derivatives with improved pharmacological properties and the study of its potential use as a treatment for various diseases.

Synthesemethoden

N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine can be synthesized through a number of methods, including the reaction of 4-(diethylamino)benzaldehyde with 1-allyl-1H-tetrazole-5-thiol in the presence of a base. Alternatively, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine can be synthesized through the reaction of 4-(diethylamino)benzaldehyde with 5-azido-1-allyltetrazole in the presence of a reducing agent. Both of these methods have been used successfully to synthesize N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine, and the resulting compound has been characterized using a number of techniques, including NMR spectroscopy and mass spectrometry.

Eigenschaften

Produktname

N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine

Molekularformel

C15H22N6

Molekulargewicht

286.38 g/mol

IUPAC-Name

N-[[4-(diethylamino)phenyl]methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C15H22N6/c1-4-11-21-15(17-18-19-21)16-12-13-7-9-14(10-8-13)20(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,16,17,19)

InChI-Schlüssel

FGJLAHXKYFYUKJ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NN=NN2CC=C

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NN=NN2CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.